molecular formula C13H17NO3S B14187469 3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid CAS No. 917614-44-9

3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid

Katalognummer: B14187469
CAS-Nummer: 917614-44-9
Molekulargewicht: 267.35 g/mol
InChI-Schlüssel: ACNFAHADMXQSSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene carboxylic acids. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nickel and palladium-based catalytic systems, is common in industrial settings to facilitate efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Wirkmechanismus

The mechanism of action of 3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The compound’s structure allows it to interact with various biological molecules,

Eigenschaften

CAS-Nummer

917614-44-9

Molekularformel

C13H17NO3S

Molekulargewicht

267.35 g/mol

IUPAC-Name

3-[2-(cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C13H17NO3S/c15-11(14-10-4-2-1-3-5-10)8-9-6-7-18-12(9)13(16)17/h6-7,10H,1-5,8H2,(H,14,15)(H,16,17)

InChI-Schlüssel

ACNFAHADMXQSSP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)CC2=C(SC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.